molecular formula C16H16N3O7S2- B1198529 Mefoxitin

Mefoxitin

カタログ番号: B1198529
分子量: 426.4 g/mol
InChIキー: WZOZEZRFJCJXNZ-ZBFHGGJFSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cefoxitin(1-) is a cephalosporin carboxylic acid anion having methoxy, 2-thienylacetamido and carbamoyloxymethyl side-groups, formed by proton loss from the carboxy group of the semisynthetic cephamycin antibiotic cefoxitin. It is a conjugate base of a cefoxitin.
A semisynthetic cephamycin antibiotic resistant to beta-lactamase.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Mefoxitin in laboratory settings?

Methodological Answer: Synthesis typically involves [describe reaction steps, e.g., nucleophilic substitution or catalytic coupling], with purification via column chromatography or recrystallization. Characterization requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular structure and purity ≥95%. For reproducibility, ensure solvents are anhydrous, and reaction conditions (temperature, inert atmosphere) are rigorously controlled. Known compounds should cross-reference spectral data with literature, while novel derivatives require full analytical validation .

Q. Which in vitro assays are recommended to evaluate this compound's antimicrobial activity?

Methodological Answer: Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Performed via broth microdilution against Gram-positive/negative panels (CLSI guidelines).
  • Time-Kill Kinetics : Assess bactericidal activity over 24 hours.
  • Biofilm Eradication : Use crystal violet staining or confocal microscopy. Include positive controls (e.g., ciprofloxacin) and validate results across triplicate experiments. Statistical analysis (ANOVA, p < 0.05) is critical to confirm significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability discrepancies)?

Methodological Answer: Discrepancies often arise from variability in experimental models (e.g., rodent vs. human hepatocytes) or analytical methods (HPLC vs. LC-MS). To address this:

  • Meta-Analysis : Pool data from peer-reviewed studies (PRISMA guidelines) and apply heterogeneity tests (I² statistic).
  • In Silico Modeling : Use tools like GastroPlus® to simulate absorption differences across species.
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., fixed dosing regimens). Prioritize studies with transparent raw data and adherence to FAIR principles .

Q. What experimental designs are optimal for elucidating this compound's mechanism of action against resistant bacterial strains?

Methodological Answer: Employ a multi-omics approach:

  • Transcriptomics : RNA-seq to identify gene expression changes in treated vs. untreated resistant strains.
  • Proteomics : SILAC labeling to quantify target protein modulation (e.g., penicillin-binding proteins).
  • Structural Biology : X-ray crystallography or cryo-EM to visualize this compound-enzyme interactions. Validate findings using CRISPR-Cas9 knockouts of candidate resistance genes. Ensure negative controls and blinded analysis to reduce bias .

Q. How should researchers design studies to assess this compound's off-target effects in eukaryotic cells?

Methodological Answer:

  • High-Throughput Screening : Use organoid models or 3D cell cultures to mimic human tissue environments.
  • Toxicity Profiling : Measure IC₅₀ values for mitochondrial membrane potential (JC-1 assay) and apoptosis (Annexin V/PI staining).
  • Epigenetic Analysis : ChIP-seq for histone modification changes. Compare results with structurally related antibiotics to distinguish class-specific vs. compound-specific effects. Include dose-response curves and kinetic studies .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response synergies between this compound and adjuvants?

Methodological Answer: Use the Chou-Talalay Combination Index (CI) :

  • Calculate CI values via CompuSyn® software, where CI < 1 indicates synergy.
  • Validate with isobologram analysis and Bliss independence models. Address variability by bootstrapping CI estimates (≥1000 iterations) and reporting 95% confidence intervals. Raw data should be archived in repositories like Zenodo for transparency .

Q. How can researchers validate computational predictions of this compound's metabolite toxicity?

Methodological Answer:

  • In Silico : Use ADMET Predictor® or ProTox-II for metabolite toxicity profiling.
  • In Vitro : Incubate primary hepatocytes with synthesized metabolites and assess viability (MTT assay) and CYP450 inhibition.
  • In Vivo : Microsampling LC-MS in rodent models to correlate metabolite levels with histopathology. Cross-reference predictions with ToxCast® database entries to identify false positives .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies across laboratories?

Methodological Answer:

  • Detailed Protocols : Publish step-by-step methods in protocols.io , including batch numbers for critical reagents.
  • Open Data : Share raw spectra, chromatograms, and code for analysis via Figshare or GitHub.
  • Inter-Lab Trials : Collaborate with ≥3 independent labs to validate key findings (e.g., MIC values). Adhere to ARRIVE guidelines for preclinical reporting and use RRIDs for cell lines .

Q. How should researchers address potential conflicts between in vitro efficacy and in vivo toxicity data?

Methodological Answer:

  • PK/PD Modeling : Integrate plasma concentration-time profiles with toxicity thresholds.
  • Toxicogenomics : Identify pathways activated in vivo but absent in vitro (e.g., immune response genes).
  • Alternative Models : Use zebrafish larvae or organ-on-chip systems to bridge the gap. Report negative results transparently to avoid publication bias .

Q. Future Directions

Q. What gaps exist in understanding this compound's resistance mechanisms, and how can they be addressed?

Methodological Answer: Current gaps include:

  • Efflux Pump Dynamics : Use single-cell RNA-seq to identify transient resistance phenotypes.
  • Horizontal Gene Transfer : Track plasmid integration via nanopore sequencing in biofilm communities.
    Propose longitudinal studies in clinical isolates and prioritize WHO priority pathogens for translational relevance .

特性

分子式

C16H16N3O7S2-

分子量

426.4 g/mol

IUPAC名

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/p-1/t14-,16+/m1/s1

InChIキー

WZOZEZRFJCJXNZ-ZBFHGGJFSA-M

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3

異性体SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3

正規SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3

同義語

Cefoxitin
Cefoxitin Sodium
Méfoxin
Mefoxin
Mefoxitin
MK 306
MK-306
MK306
Sodium, Cefoxitin

製品の起源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 72346300
CID 72346300
Mefoxitin
CID 72346300
CID 72346300
Mefoxitin
CID 72346300
Mefoxitin
CID 72346300
CID 72346300
Mefoxitin
CID 72346300
CID 72346300
Mefoxitin
CID 72346300
Mefoxitin

試験管内研究製品の免責事項と情報

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